molecular formula C20H12BrNO3S B2701245 N-[3-(4-bromophenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide CAS No. 883967-25-7

N-[3-(4-bromophenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide

Cat. No.: B2701245
CAS No.: 883967-25-7
M. Wt: 426.28
InChI Key: JBWKNJYMDQRIIB-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiochromen ring system fused with a furan ring and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromophenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of furan-2-carbonyl chloride, which reacts with 4-bromoaniline in the presence of a base such as triethylamine to form N-(4-bromophenyl)furan-2-carboxamide . This intermediate can then undergo further reactions to introduce the thiochromen moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromophenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution could introduce various functional groups into the phenyl ring.

Scientific Research Applications

N-[3-(4-bromophenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiochromen derivatives and furan carboxamides, such as:

Uniqueness

What sets N-[3-(4-bromophenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide apart is its unique combination of a thiochromen ring with a furan carboxamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[3-(4-bromophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrNO3S/c21-13-9-7-12(8-10-13)17-18(23)14-4-1-2-6-16(14)26-20(17)22-19(24)15-5-3-11-25-15/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWKNJYMDQRIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(S2)NC(=O)C3=CC=CO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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